molecular formula C21H19FN4O2 B2979538 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide CAS No. 1286724-64-8

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide

Cat. No. B2979538
CAS RN: 1286724-64-8
M. Wt: 378.407
InChI Key: GDKHQCGOCCDVGM-UHFFFAOYSA-N
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Description

The quinoline derivatives have been synthesized and evaluated as potential telomerase inhibitors . They exhibited substantial broad-spectrum antitumor activity against three cancer cell lines (HepG2, SGC-7901 and MCF-7) .


Synthesis Analysis

The quinoline derivatives were synthesized, but the specific method of synthesis was not detailed in the available information .


Molecular Structure Analysis

The molecular structure of these quinoline derivatives was not explicitly described in the available information .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these quinoline derivatives were not detailed in the available information .


Physical And Chemical Properties Analysis

The physical and chemical properties of these quinoline derivatives were not detailed in the available information .

Scientific Research Applications

Polymorphism Studies

Research on compounds similar to 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide has revealed insights into their polymorphic forms. For instance, a study on Linezolid, an oxazolidinone antibiotic with a somewhat related structure, investigated its polymorphism through single-crystal, powder diffraction, and NMR studies. This research is crucial for understanding the physical properties and stability of pharmaceutical compounds (Maccaroni et al., 2008).

Synthesis and Pharmacological Potential

Novel compounds with structures similar to the target molecule have been synthesized and evaluated for their potential biological activities. For example, a series of derivatives were synthesized and showed promising biological activities, indicating the scope for medicinal applications of such compounds (Bhambi et al., 2010).

Anticancer Agent Development

Compounds containing the 2-oxoquinoline structure, akin to the target molecule, have been synthesized and evaluated as potential anticancer agents. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential in cancer treatment (Fang et al., 2016).

Topical Application for Antibiotic Delivery

Research has also explored the use of similar compounds in topical applications. In one study, membranes loaded with Linezolid were developed for controlled release in topical applications, demonstrating the potential of such compounds in localized drug delivery systems (Tammaro et al., 2015).

Anti-inflammatory Activity

Derivatives of compounds structurally related to the target molecule have been synthesized and evaluated for their anti-inflammatory activity. These studies contribute to the understanding of the therapeutic potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Mechanism of Action

These quinoline derivatives were evaluated as potential telomerase inhibitors . Compounds 4d and 4i displayed the most potent anticancer activities, which were comparable to the positive control .

Safety and Hazards

The safety and hazards associated with these quinoline derivatives were not detailed in the available information .

Future Directions

The future directions for the research on these quinoline derivatives were not detailed in the available information .

properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-14-12-18(15-6-2-4-8-17(15)23-14)24-20(27)13-25-10-11-26(21(25)28)19-9-5-3-7-16(19)22/h2-9,12H,10-11,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKHQCGOCCDVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide

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